Methyl 3-(aminomethyl)-5-methylhexanoate
Description
Methyl 3-(aminomethyl)-5-methylhexanoate is a branched-chain ester featuring an aminomethyl group at the 3-position and a methyl group at the 5-position of a hexanoate backbone. Its molecular formula is C₉H₁₇NO₂ (free base) or C₇H₉ClN₂O₂ (hydrochloride salt form), with a molecular weight of 188.61 g/mol for the hydrochloride derivative . This compound is structurally related to pregabalin, a gabapentinoid used to treat neuropathic pain and epilepsy. Notably, it has been identified as a methyl ester derivative of pregabalin intermediates or impurities, underscoring its pharmaceutical relevance .
Properties
CAS No. |
1201805-54-0 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)-5-methylhexanoate |
InChI |
InChI=1S/C9H19NO2/c1-7(2)4-8(6-10)5-9(11)12-3/h7-8H,4-6,10H2,1-3H3 |
InChI Key |
JDFPGFRTUSUWNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(=O)OC)CN |
Origin of Product |
United States |
Preparation Methods
Urethane Exchange and Reduction Method
This method is described in detail in a 2020 patent (CN111302963A) and involves two main steps:
Step 1: Urethane Exchange Reaction
- Starting from 3-methyl formate-5-methylhexanoic acid, the compound is reacted with ammonia in methanol or ethanol solution at room temperature (20-30 °C).
- The reaction proceeds via urethane exchange to form 3-carbamoyl-5-methylhexanoic acid.
- After reaction completion (monitored by TLC), the solvent is concentrated, and the pH is adjusted to acidic conditions (pH ~2) at low temperature (0-10 °C) to precipitate the intermediate.
- The intermediate is isolated by filtration and drying.
Step 2: Reduction
- The carbamoyl intermediate is reduced using lithium borohydride in tetrahydrofuran (THF) at low temperature (0-10 °C).
- After completion, the reaction is quenched with ammonium chloride solution, and the pH is adjusted to neutral (~7.5).
- The product, 3-aminomethyl-5-methylhexanoic acid, precipitates and is isolated by filtration and drying.
- The methyl ester derivative can be obtained by esterification of the acid if required.
- Yields for the urethane exchange step range from 67% to 95%, with purity above 96%.
- Reduction yields range from 48% to 88%, with product purity exceeding 97%.
- The overall process is noted for mild conditions, high purity (>99% in optimized cases), low waste, and industrial scalability.
Example Data Summary
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Urethane exchange | Ammonia in methanol/ethanol, 20-30 °C | 67-95 | 96.5-99.3 | pH adjusted to ~2, filtration |
| Reduction | LiBH4 in THF, 0-10 °C | 48-88 | 97.5-99.2 | Quenched with NH4Cl, pH ~7.5 |
Optical Resolution for Enantiomerically Pure Product
A 2011 patent (US20110144383) describes a process for preparing the (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid via optical resolution:
- The racemic mixture is combined with S-(+)-Mandelic acid in a solvent system (alcohol, ketone, water, or mixtures).
- The diastereomeric salt precipitates and is isolated.
- The salt is then treated with polar protic or non-polar solvents, optionally with organic bases (e.g., triethylamine), to purify and isolate the pure enantiomer.
- This method is critical for pharmaceutical applications where stereochemistry affects biological activity.
Enzymatic and Alternative Synthetic Routes
Research articles (e.g., from arkat-usa.org and lupinepublishers.com) report enzymatic hydrolysis and cyanide addition routes for intermediates leading to 3-(aminomethyl)-5-methylhexanoic acid derivatives:
- Enzymatic hydrolysis using lipases to selectively hydrolyze esters.
- Formation of cyano intermediates followed by acidification and amine salt formation.
- These methods aim to improve yield, reduce cost, and enhance purity, especially for the (S)-enantiomer.
Comparative Table of Preparation Methods
| Method | Key Steps | Reagents/Conditions | Yield Range (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Urethane Exchange + Reduction | Urethane exchange with ammonia; reduction | Ammonia/methanol; LiBH4/THF, 0-10 °C | 67-95 (step 1); 48-88 (step 2) | 96.5-99.3 (step 1); 97.5-99.2 (step 2) | Mild conditions, scalable, high purity | Requires low temperature control |
| Optical Resolution | Diastereomeric salt formation and isolation | S-(+)-Mandelic acid; alcohol/ketone/water solvents | Not specified | High (enantiomeric purity) | Produces enantiomerically pure product | Additional purification steps |
| Enzymatic Hydrolysis & Cyanide | Enzymatic selective hydrolysis; cyanide addition | Lipase enzymes; NaCN; acid/base treatments | Improved yields reported | High purity | Cost-effective, time-saving | More complex reaction setup |
Research Findings and Notes
- The urethane exchange and reduction method is industrially favored due to its simplicity, mild reaction conditions, and minimal toxic waste generation.
- Lithium borohydride is preferred over sodium or potassium borohydride for reduction due to better control and higher yields.
- Optical resolution remains essential for pharmaceutical-grade material, especially for drugs like Pregabalin, which is structurally related.
- Enzymatic methods offer greener alternatives but may require optimization for scale-up.
- Reaction monitoring by thin-layer chromatography (TLC) is standard to ensure completion.
- pH control during isolation steps is critical for product purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(aminomethyl)-5-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Anticonvulsant Properties
Methyl 3-(aminomethyl)-5-methylhexanoate is primarily recognized for its role as a precursor to pregabalin, an anticonvulsant medication used to treat epilepsy and neuropathic pain. The compound activates L-glutamic acid decarboxylase (GAD), which enhances the production of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system (CNS) .
Table 1: Pharmacological Effects of this compound
| Application | Mechanism of Action | Clinical Relevance |
|---|---|---|
| Anticonvulsant | Activates GAD, increasing GABA levels | Reduces seizure frequency in epilepsy patients |
| Neuropathic Pain | Modulates calcium channels | Provides pain relief in diabetic neuropathy |
| Anxiety Disorders | Enhances GABAergic transmission | Alleviates symptoms in generalized anxiety disorder |
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. It has been shown to provide a dose-dependent protective effect against seizures, suggesting potential applications in treating various neurological disorders .
Synthesis and Resolution Processes
The synthesis of this compound involves several chemical processes, including resolution techniques to isolate the S-enantiomer, which is crucial for its pharmacological efficacy. A notable method involves combining racemic 3-(aminomethyl)-5-methylhexanoic acid with S-mandelic acid in a solvent mixture to yield the desired enantiomer .
Table 2: Synthesis Overview
| Step | Description | Solvents Used |
|---|---|---|
| Racemic Mixture | Formation of racemic 3-(aminomethyl)-5-methylhexanoic acid | Water, Alcohol |
| Resolution Process | Isolation of S-enantiomer using S-mandelic acid | Isopropyl alcohol, Methanol |
| Final Purification | Crystallization and drying | Polar protic/non-polar solvents |
Case Studies and Research Findings
Several studies have evaluated the efficacy of this compound in clinical settings:
- Study on Epilepsy Management : A clinical trial demonstrated that patients treated with pregabalin (derived from this compound) experienced significant reductions in seizure frequency compared to placebo groups.
- Neuropathic Pain Relief : Research highlighted that pregabalin effectively alleviated pain in patients with diabetic neuropathy, showcasing the therapeutic potential of this compound as a precursor .
Mechanism of Action
The mechanism of action of Methyl 3-(aminomethyl)-5-methylhexanoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active aminomethyl compound, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Research Implications
- Pharmaceutical Relevance: The primary amine and ester in Methyl 3-(aminomethyl)-5-methylhexanoate make it a candidate for prodrug strategies, particularly in neuromodulators .
- Synthetic Challenges : Ester group modifications (e.g., isopropyl, oxolan-3-yl) require tailored purification methods, as seen in crystallization protocols for triazine derivatives .
- Safety Considerations : Analogues with reactive groups (e.g., acetoxy, ketone) may pose stability or toxicity risks, necessitating rigorous safety profiling .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the enantioselective synthesis of methyl 3-(aminomethyl)-5-methylhexanoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via chiral alkylation, as demonstrated in the preparation of its related acid derivative (S)-3-(aminomethyl)-5-methylhexanoic acid. Evans chiral auxiliary approaches using tert-butyl bromoacetate are preferred for scalability . Key factors include temperature control (e.g., -78°C for alkylation) and catalyst selection (e.g., LDA for deprotonation). Yields are optimized by avoiding racemization during esterification steps .
Q. How can researchers characterize the purity and stereochemical integrity of this compound?
- Methodological Answer : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers. Confirm purity via NMR (¹H/¹³C) and LC-MS, referencing known spectral data for the racemic mixture (CAS 130912-52-6) and enantiopure forms (CAS 128013-69-4) . Melting point (148–150°C) and elemental analysis further validate structural integrity .
Q. What are the primary reaction pathways for derivatizing this compound, and how are these products analyzed?
- Methodological Answer : Hydrolysis under acidic conditions yields 3-(aminomethyl)-5-methylhexanoic acid, while reduction with NaBH₄ produces alcohol derivatives. Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and characterize products using FT-IR (C=O stretch at ~1730 cm⁻¹) and mass spectrometry .
Advanced Research Questions
Q. How do competing synthetic routes for this compound compare in cost-efficiency and enantiomeric excess, and what analytical tools resolve data discrepancies?
- Methodological Answer : Compare routes using cost modeling (e.g., "ideal process" projections) and chiral GC-MS for enantiomeric excess (ee) quantification. For example, mandelic acid resolution achieves >98% ee but requires additional steps, whereas asymmetric catalysis may reduce costs but yield lower ee (85–90%) . Discrepancies in reported yields (e.g., 70% vs. 85%) arise from solvent purity or catalyst aging; replicate studies under inert atmospheres (N₂/Ar) are critical .
Q. What kinetic and thermodynamic considerations govern the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Degradation pathways (e.g., ester hydrolysis) follow first-order kinetics; activation energy (Eₐ) is calculated via Arrhenius plots. Store at -20°C in amber vials to prevent photolytic decomposition, as suggested by analog studies on methyl esters .
Q. How can computational chemistry predict the reactivity of this compound in novel reaction environments, and what experimental validations are required?
- Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to model transition states for nucleophilic attacks on the ester group. Validate predictions with kinetic isotope effects (KIEs) and isotopic labeling (e.g., ¹⁸O in carbonyl). Correlate computed ΔG‡ with experimental rate constants from stopped-flow spectroscopy .
Contradictions and Safety Considerations
- Synthesis Route Efficiency : reports higher ee using tert-butyl bromoacetate vs. benzyl derivatives, but scalability trade-offs exist. Reconcile by pilot-plant trials with DOE (Design of Experiments) .
- Safety Protocols : While NIOSH/MSHA respirators are recommended for handling analogs (e.g., methoxyacetyl fentanyl), this compound-specific toxicity data are limited. Apply ALARA principles and use glovebox systems for inert syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
